4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-phenyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(21)13-11-17-16(19-9-5-2-6-10-19)18-14(13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWQATCLRHHZOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Enaminones with Amidines
This method involves forming the pyrimidine ring through cyclization of enaminones with substituted amidines. In a representative protocol from parallel synthesis studies, β-keto esters are converted to enaminones using N,N-dimethylformamide dimethylacetal (DMFDMA). Subsequent cyclization with acetamidine or benzamidine derivatives yields 4-substituted pyrimidine carboxylates. For 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, the enaminone intermediate would incorporate a phenyl group at position 4, while the amidine introduces the piperidine moiety at position 2.
Key Reaction Conditions :
Multi-Component Reactions (MCRs)
MCRs enable simultaneous introduction of multiple substituents. A three-component reaction involving diketones, aldehydes, and urea/thiourea derivatives has been adapted for pyrimidine synthesis. For example, phenylglyoxal (introducing the phenyl group) reacts with piperidine-1-carboximidamide and a β-keto acid to form the target compound in a single step.
Advantages :
-
Reduced purification steps.
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Higher atom economy compared to stepwise synthesis.
Functionalization of the Pyrimidine Ring
Nucleophilic Aromatic Substitution
Chloropyrimidine intermediates undergo substitution with piperidine under basic conditions. For instance, 2-chloro-4-phenylpyrimidine-5-carboxylate reacts with piperidine in dimethylformamide (DMF) at 120°C for 8 h, yielding 2-piperidin-1-yl derivatives.
Optimization Notes :
Buchwald–Hartwig Amination
Palladium-catalyzed coupling of aryl halides with piperidine offers superior regioselectivity. A patented method employs Pd(OAc), Xantphos ligand, and CsCO in toluene at 100°C to install piperidine at position 2.
Installation of the Phenyl Group
The 4-phenyl substituent is introduced via Suzuki–Miyaura coupling or Friedel–Crafts acylation .
Suzuki–Miyaura Coupling
4-Bromopyrimidine-5-carboxylates react with phenylboronic acid under Pd catalysis. A protocol from quinoline synthesis adapts this method for pyrimidines, using Pd(PPh) and NaCO in dioxane/water (3:1) at 90°C.
Critical Parameters :
Friedel–Crafts Acylation
Electrophilic aromatic substitution using phenylacetyl chloride in the presence of AlCl has been reported for analogous compounds. However, this method is less favored due to competing reactions at the pyrimidine nitrogen.
Carboxylic Acid Group Introduction
The 5-carboxylic acid is typically introduced via ester hydrolysis or oxidation of methyl groups .
Ester Hydrolysis
Methyl or ethyl esters are hydrolyzed under acidic or basic conditions. A standard procedure uses 1 M NaOH in methanol/THF (1:1) at room temperature, achieving >90% conversion.
Example :
Oxidation of Methyl Groups
Direct oxidation of 5-methylpyrimidines using KMnO or RuO is feasible but less common due to over-oxidation risks.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Industrial synthesis prioritizes cost efficiency and reproducibility . Multi-kilogram batches of this compound are produced via:
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Route A (Low-cost) : Cyclocondensation with in-house synthesized amidines (total yield: 45–50%).
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Route B (High-purity) : Suzuki coupling followed by Buchwald–Hartwig amination (total yield: 60–65%).
Environmental Impact :
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Pd recovery systems (e.g., resin adsorption) reduce heavy metal waste.
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Solvent recycling (THF, dioxane) minimizes ecological footprint.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and piperidine groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
4-Phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:
- Oxidation : Transforming the carboxylic acid group into derivatives.
- Reduction : Producing alcohols or amines.
- Substitution : Allowing for the introduction of diverse functional groups.
Table 1: Common Reactions and Products
| Reaction Type | Major Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Carboxylate derivatives | Potassium permanganate |
| Reduction | Alcohols, Amines | Lithium aluminum hydride |
| Substitution | Various functional group derivatives | Nucleophiles (amines, alcohols) |
Biology
The compound is being investigated for its interactions with biological targets, particularly in the context of drug development. Notably, piperidine derivatives have shown moderate acetylcholinesterase inhibitory activities in vitro, suggesting potential applications in treating neurological disorders.
Case Study: Acetylcholinesterase Inhibition
Research indicates that derivatives of piperidine can inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties allow it to serve as a precursor in synthesizing pharmaceuticals and agrochemicals.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Applications |
|---|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | Different substituents on the piperazine ring | Antidepressants |
| 2-(pyridin-2-yl)pyrimidine derivatives | Varying pyridine substitutions | Antiviral agents |
Mechanism of Action
The mechanism of action of 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The pyrimidine scaffold allows diverse substitutions that influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Impact on Solubility :
- Carboxylic acid derivatives (e.g., target compound) generally exhibit higher aqueous solubility compared to esters (e.g., methyl 2-(4-fluorophenyl)pyrimidine-5-carboxylate, MW 232.21 ).
- Carboxamide derivatives (e.g., compounds in ) show improved solubility due to hydrogen-bonding capacity.
Biological Activity Implications :
- Piperidine and piperazine substituents (e.g., ) are common in receptor-targeted drugs due to their ability to engage in hydrophobic and hydrogen-bonding interactions.
- Chlorine substitution (e.g., ) may enhance binding to electrophilic regions in enzymes, as seen in kinase inhibitors.
Synthetic Pathways :
- Chemoselective displacement of methylsulfinyl groups () provides a route to introduce alkylamines at position 2, applicable to synthesizing the target compound .
- Ethyl ester intermediates (e.g., ) are often hydrolyzed to yield carboxylic acids, a strategy relevant for producing the target compound .
Biological Activity
Overview
4-Phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring substituted with a phenyl group at the 4-position, a piperidine moiety at the 2-position, and a carboxylic acid functional group at the 5-position. This compound has garnered attention for its potential biological activities, including its role as an intermediate in drug synthesis and its effects on various biological targets.
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H17N3O2 |
| CAS Number | 919199-71-6 |
| Molecular Weight | 285.33 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps starting from simpler precursors. Common methods include cyclization reactions to form the pyrimidine ring, followed by the introduction of phenyl and piperidine substituents. The carboxylic acid group can be added through oxidation processes.
Antiparasitic Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, in targeting malaria parasites. Specifically, compounds with similar structures have shown promising activity against Plasmodium falciparum by inhibiting key enzymes involved in the parasite's life cycle. For instance, research indicated that certain pyrimidines could block multiple stages of malaria development in human hosts .
Anticancer Potential
Pyrimidine derivatives are also being explored for their anticancer properties. The compound's structural features may allow it to interact with various biological targets involved in cancer cell proliferation and survival. For example, some related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the pyrimidine structure can enhance biological activity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it has been noted that derivatives of pyrimidines can act as inhibitors of enzymes like MAGL (monoacylglycerol lipase), which is implicated in cancer progression and inflammation . The structure of this compound may confer unique inhibitory properties due to its specific substituents.
Case Studies
Case Study 1: Antimalarial Efficacy
A study conducted by Kato et al. identified several pyrimidine derivatives as potent inhibitors of PfCDPK1, an enzyme critical for malaria parasite motility and replication. Among these, compounds structurally similar to this compound were shown to have IC50 values in the low nanomolar range, indicating high potency against malaria parasites .
Case Study 2: Anticancer Activity
Research published in MDPI revealed that certain pyrimidine derivatives exhibited significant cytotoxicity against human breast and ovarian cancer cell lines. The study highlighted that structural modifications could lead to enhanced activity, with some compounds showing IC50 values as low as 7.9 µM against cancer cells .
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities associated with compounds similar to or including this compound:
| Activity Type | Related Compounds | IC50 Values | Notes |
|---|---|---|---|
| Antimalarial | Pyrimidine derivatives | ~17 nM | Effective against PfCDPK1 |
| Anticancer | Various pyrimidines | 7.9 - 92 µM | Significant cytotoxicity observed |
| Enzyme Inhibition | MAGL inhibitors | >10 µM | Selective inhibition noted |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-phenyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
- The compound is typically synthesized via multi-step pathways involving condensation reactions of pyrimidine precursors with phenyl and piperidine derivatives. For example, coupling 4-phenylpyrimidine-5-carboxylic acid derivatives with piperidine under catalytic acidic conditions (e.g., p-toluenesulfonic acid) can yield the target compound . Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol), and purification via column chromatography or recrystallization. Yield improvements are achieved by monitoring intermediates using TLC or HPLC .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions on the pyrimidine ring and piperidine moiety .
- Mass Spectrometry (ESI-MS or HRMS) : Used to confirm molecular weight and detect isotopic patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine bonds .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% is standard for pharmacological studies) .
Q. How does the presence of the piperidine group influence the compound’s physicochemical properties?
- The piperidine ring enhances solubility in polar solvents due to its basic nitrogen, which can be protonated at physiological pH. This property is crucial for bioavailability in drug discovery . Computational tools like LogP calculators predict lipophilicity, while pKa values determine ionization states under biological conditions .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., acetylcholinesterase inhibition vs. non-specific binding)?
- Kinetic Assays : Perform enzyme inhibition studies with purified acetylcholinesterase (AChE) to calculate IC₅₀ values. Compare results across multiple assay formats (e.g., Ellman’s method vs. radiometric assays) to rule out interference from assay components .
- Selectivity Profiling : Test against related enzymes (e.g., butyrylcholinesterase) and off-target receptors using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Molecular Dynamics Simulations : Identify binding poses that explain discrepancies between in vitro and cellular activity .
Q. How can molecular docking studies guide the design of derivatives with improved target affinity?
- Protein Preparation : Use crystal structures of targets like AChE (PDB: 4EY7) or GPCRs. Optimize hydrogen bonding and hydrophobic interactions between the pyrimidine core/piperidine group and active-site residues .
- Free Energy Calculations : Apply MM-GBSA or MM-PBSA to rank binding affinities of derivatives. Focus on substituents at the 4-phenyl or 5-carboxylic acid positions that enhance complementarity .
- In Silico ADMET Prediction : Tools like SwissADME predict oral bioavailability and blood-brain barrier penetration for CNS-targeted derivatives .
Q. What experimental and computational methods are used to analyze stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), and UV light. Monitor degradation products via LC-MS .
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to quantify half-life (t₁/₂) and identify metabolites (e.g., piperidine N-oxidation) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict susceptibility to hydrolysis or oxidation .
Methodological Considerations
Q. How should researchers design dose-response experiments to evaluate therapeutic potential in neurological models?
- In Vitro Models : Use SH-SY5Y neuroblastoma cells or primary neurons to assess neuroprotection against Aβ toxicity. Measure cell viability (MTT assay) and caspase-3 activation .
- In Vivo Models : Administer the compound to transgenic Alzheimer’s mice (e.g., APP/PS1). Monitor cognitive improvements (Morris water maze) and biomarker changes (Aβ plaques via immunohistochemistry) .
- Dose Range : Start with 1–100 µM (in vitro) and 10–50 mg/kg (in vivo), adjusting based on pharmacokinetic data .
Q. What are best practices for troubleshooting low reproducibility in synthetic yields?
- Reagent Quality : Ensure anhydrous conditions for moisture-sensitive steps (e.g., piperidine coupling). Use freshly distilled solvents like THF or DCM .
- Reaction Monitoring : Employ real-time techniques like in situ IR or reaction calorimetry to detect intermediates and optimize reaction times .
- Scale-Up Protocols : Validate small-scale syntheses (1–5 g) before transitioning to pilot-scale (100 g). Use continuous flow reactors for exothermic steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
